molecular formula C4H4N2O2 B121893 Uracil CAS No. 144104-68-7

Uracil

Cat. No.: B121893
CAS No.: 144104-68-7
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is a naturally occurring pyrimidine derivative and a fundamental nucleobase in ribonucleic acid (RNA), where it base-pairs with adenine . This compound serves as a privileged scaffold in medicinal chemistry and drug discovery, with its core structure enabling a wide array of biological activities . Its primary research value lies in its role as a precursor and analog in the development of novel therapeutic agents. In oncology research, uracil is a key pharmacophore for designing anticancer drugs . The most prominent example is 5-Fluorouracil (5-FU), a fluorinated uracil analogue that acts as an antimetabolite in breast, gastrointestinal, and head and neck cancers . Recent studies continue to explore uracil derivatives, such as novel uracil/ursolic acid hybrids, which demonstrate potent cytotoxic activity against hormone-dependent and triple-negative breast cancer cell lines by modulating targets like p53, Bax, and Akt kinase pathways . In virology, uracil forms the core of numerous nucleoside/tide analogues that function as antiviral agents . These compounds mimic endogenous nucleosides and can inhibit viral replication, DNA or RNA synthesis, and viral enzyme activity. Uracil-based drugs have been developed to target high-priority infections caused by viruses such as human immunodeficiency virus (HIV), hepatitis, herpes, and influenza . Beyond these areas, uracil derivatives show significant potential in antibacterial, antifungal, and antiprotozoal research, and are also investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes . The molecule's ability to form hydrogen bonds and its versatile synthetic chemistry make it an indispensable building block for probing biological mechanisms and developing new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
Record name Uracil
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Uracil in Ribonucleic Acid Rna Structure and Function

Uracil's Integration into RNA Primary Structure

In RNA, uracil is incorporated into the primary structure as part of a ribonucleotide. Each RNA nucleotide consists of three components: a five-carbon sugar called ribose, a phosphate (B84403) group, and a nitrogenous base, which can be uracil. libretexts.orgmsstate.edujove.com The uracil base is attached to the 1' carbon of the ribose sugar. libretexts.orgmsstate.edujove.com Adjacent nucleotides are then linked together by phosphodiester bonds, which form between the phosphate group of one nucleotide and the 3'-hydroxyl group of the ribose sugar of the next nucleotide. libretexts.orgjove.comlibretexts.org This creates a sugar-phosphate backbone, with the nitrogenous bases, including uracil, protruding from it. msstate.edubritannica.com RNA synthesis, or transcription, occurs in a 5' to 3' direction, meaning new nucleotides are always added to the 3' end of the growing RNA chain. jove.com

Uracil's Role in RNA Secondary and Tertiary Structure Formation

Uracil plays a critical role in the formation and stabilization of RNA's complex secondary and tertiary structures through various base-pairing interactions. jove.comwikipedia.orggeeksforgeeks.org

Canonical Uracil-Adenine Base Pairing in RNA

The most common and fundamental interaction involving uracil in RNA is its canonical base pairing with adenine (B156593) (A). wikipedia.orgquora.comhee.nhs.uk This pairing is analogous to the adenine-thymine (A-T) pairing in DNA. quora.comchemguide.co.uk Uracil and adenine form two hydrogen bonds, contributing to the stability of RNA secondary structures, such as short double-stranded helices within a single RNA molecule. wikipedia.orgwikipedia.orglabxchange.orgnih.gov This Watson-Crick base pairing is crucial for the accurate transcription of genetic information from a DNA template, where uracil pairs with adenine on the DNA template strand. jove.combritannica.comwikipedia.org

Non-Canonical Uracil Base Pairing (e.g., Uracil-Guanine, Uracil-Cytosine, Uracil-Uracil) and RNA Structural Flexibility

Beyond canonical A-U pairing, uracil is highly versatile and can engage in various non-canonical base pairings, which are essential for RNA's structural flexibility and diverse functions. wikipedia.orgwikipedia.orglbl.govtaylorandfrancis.com The most frequently observed non-canonical base pair involving uracil is the guanine-uracil (G-U) wobble pair. wikipedia.orgwikipedia.orgnih.govfrontiersin.org This G-U wobble pair forms two hydrogen bonds and is nearly isomorphic to Watson-Crick base pairs, allowing it to be accommodated within RNA helices with minimal structural distortions. wikipedia.orgnih.govfrontiersin.org

Research has also revealed the existence of other non-canonical pairings, such as uracil-cytosine (U-C) and uracil-uracil (U-U) base pairs. lbl.gov U-C base pairs typically involve only a single hydrogen bond but can be stabilized by surrounding water molecules. lbl.gov U-U pairs, on the other hand, can form two hydrogen bonds and are stable without the need for tightly bound water molecules. lbl.gov These non-canonical interactions are prevalent in various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), and contribute significantly to the formation of complex RNA three-dimensional structures. wikipedia.orgwikipedia.orglbl.govnih.govfrontiersin.org The ability of uracil to form these diverse pairings highlights its role as a "universal partner" in RNA structure, enabling the molecule to adopt a wide range of specific and intricate folds. lbl.gov

Base Pair TypeNumber of Hydrogen BondsDescriptionPrevalence/Significance
Adenine-Uracil (A-U)2Canonical Watson-Crick pairing.Fundamental for RNA secondary structure and transcription. wikipedia.orghee.nhs.uklabxchange.org
Guanine-Uracil (G-U)2Non-canonical "wobble" pairing.Most common non-canonical pair, crucial for tRNA-mRNA decoding and RNA structure. wikipedia.orgwikipedia.orgnih.govfrontiersin.org
Uracil-Cytosine (U-C)1Non-canonical pairing.Observed in stable RNA double helices, stabilized by water molecules. lbl.gov
Uracil-Uracil (U-U)2Non-canonical pairing.Observed in RNA structures, stable without external water molecules. lbl.gov

Influence of Uracil on RNA Folding Dynamics

The presence and pairing characteristics of uracil significantly influence RNA folding dynamics. The flexibility offered by non-canonical uracil pairings, particularly the G-U wobble pair, allows RNA molecules to adopt diverse and intricate three-dimensional shapes. wikipedia.orgnih.gov These unique chemical, structural, and dynamic properties of G-U pairs enable them to substitute for canonical pairs while introducing specific structural perturbations, such as patterns of overtwisting or undertwisting in the RNA double helix. nih.gov Such structural nuances are critical for RNA's ability to perform its various biological functions, including catalysis and molecular recognition. wikipedia.orgnih.govfrontiersin.org Additionally, modifications involving uracil, such as pseudouridylation (isomerization of uracil to pseudouridine), can further stabilize RNA secondary structures by facilitating additional hydrogen bonding, thereby impacting RNA stability and function. nih.gov

Functional Implications of Uracil in Diverse RNA Species

Uracil's presence is fundamental to the diverse roles of various RNA species in cellular processes.

Uracil in Messenger RNA (mRNA)

In messenger RNA (mRNA), uracil serves as a direct substitute for thymine (B56734) found in DNA. wikipedia.orgwikipedia.orgtechnologynetworks.com During transcription, the genetic information encoded in DNA is copied into an mRNA molecule, where adenine in the DNA template is transcribed as uracil in the mRNA. jove.combritannica.comchemguide.co.ukwikipedia.org This substitution allows mRNA to carry the appropriate genetic information from DNA to the ribosomes for protein synthesis. wikipedia.org Each sequence of three nitrogen-containing bases in mRNA, known as a codon, specifies the incorporation of a particular amino acid during translation. britannica.combbc.co.uk The presence of uracil in mRNA is crucial for this coding function, as it dictates the complementary base pairing with adenine in transfer RNA (tRNA) anticodons during protein synthesis. libretexts.orgquora.com Furthermore, the inherent instability of RNA, partly due to the presence of uracil, allows for the rapid degradation of older mRNA molecules, enabling cells to dynamically regulate gene expression. genome.gov

Uracil in Transfer RNA (tRNA) Modification and Decoding

Transfer RNA (tRNA) molecules are crucial adaptors in protein synthesis, delivering specific amino acids to the ribosome during translation. qiagen.com Uracil residues in tRNA are frequently subjected to a wide array of post-transcriptional modifications, which are critical for tRNA maturation, stability, and accurate decoding of mRNA codons. tandfonline.comnih.govasm.org These modifications can alter the physicochemical properties of the tRNA, influencing its structure, dynamics, and interactions with other molecules.

One of the most abundant and prevalent modifications in tRNA is pseudouridylation, where uridine (B1682114) is isomerized to pseudouridine (B1679824) (Ψ). tandfonline.comnih.gov This modification involves a carbon-carbon bond between the uracil base and the ribose sugar, instead of the typical nitrogen-carbon glycosidic bond. tandfonline.com Pseudouridine modifications can significantly impact RNA structure and function, contributing to the stability of tRNA tertiary structure and influencing decoding accuracy. tandfonline.comportlandpress.com For example, pseudouridine at position 55 (Ψ55) is universally conserved across all forms of life analyzed, highlighting its importance. tandfonline.com

Another significant modification involving uracil is the addition of methyl groups, such as 5-methyluridine (B1664183) (m⁵U or ribothymidine). tandfonline.comnih.gov The 5-methyluridine modification at position 54 (m⁵U54) is highly conserved and plays a crucial role in stabilizing the tRNA tertiary structure and preventing the formation of tRNA-derived small RNAs (tsRNAs). tandfonline.comnih.govasm.org

Thiolation, which involves the incorporation of sulfur atoms, also occurs on uracil residues, forming modified nucleosides like 4-thiouridine (B1664626) (s⁴U) and 2-thiouridine (B16713) (s²U). tandfonline.com These modifications are commonly found at specific positions in tRNA, such as position 8 and 9 for s⁴U in bacteria and archaea, where s⁴U can act as a near-ultraviolet (UVA) radiation sensor. tandfonline.com Other 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) at the wobble position (position 34) in tRNAs, are vital for proper mRNA decoding and protein translation, preventing missense errors. tandfonline.comasm.org

Dihydrouridine (D) is another common modification of uracil in tRNA, formed by the reduction of the double bond between C5 and C6 of uridine. portlandpress.com This modification is frequently found in the D-loop of tRNA and is known to promote tRNA secondary and tertiary structure, despite the loss of aromaticity preventing base stacking interactions. portlandpress.com

These diverse modifications of uracil in tRNA contribute to the molecule's ability to accurately and efficiently translate the genetic code, ensuring the fidelity of protein synthesis.

Table 1: Examples of Modified Uracil Nucleosides in tRNA and their Roles

Modified NucleosideDescription & Location (Examples)Role in tRNA Function
Pseudouridine (Ψ)Isomer of uridine, C-C bond to ribose. Found widely in tRNA, e.g., Ψ55. tandfonline.comportlandpress.comStabilizes tRNA tertiary structure, influences decoding accuracy. tandfonline.comportlandpress.com
5-Methyluridine (m⁵U)Methylated uracil, e.g., m⁵U54. tandfonline.comnih.govStabilizes tRNA tertiary structure, prevents tsRNA formation. tandfonline.comnih.gov
4-Thiouridine (s⁴U)Sulfur at position 4, e.g., s⁴U at positions 8 and 9 in bacterial/archaeal tRNA. tandfonline.comUV radiation sensor, structural role. tandfonline.com
2-Thiouridine (s²U) derivatives (e.g., mnm⁵s²U, mcm⁵s²U)Sulfur at position 2, typically at wobble position 34. tandfonline.comCritical for proper mRNA decoding and protein translation fidelity. tandfonline.com
Dihydrouridine (D)Reduced uracil, found in D-loop. portlandpress.comPromotes tRNA secondary and tertiary structure. portlandpress.com

Uracil in Ribosomal RNA (rRNA)

Uracil residues participate in the extensive intramolecular base pairing that defines rRNA's complex three-dimensional structure. These base pairings, including U-A pairs, help stabilize the rRNA molecule and create specific pockets and surfaces essential for binding messenger RNA (mRNA), transfer RNA (tRNA), and various ribosomal proteins. The precise arrangement of these bases, including uracil, within the rRNA scaffold is crucial for the ribosome's ability to accurately position mRNA and tRNA during translation and to catalyze peptide bond formation.

Uracil in Small Non-coding RNAs

Beyond its well-established roles in mRNA, tRNA, and rRNA, uracil is also a component of various small non-coding RNAs (ncRNAs). These diverse RNA molecules play crucial regulatory roles in gene expression and other cellular processes without being translated into proteins. qiagen.com

Examples of small non-coding RNAs that contain uracil include:

Small nuclear RNAs (snRNAs): These are involved in pre-mRNA splicing, a process that removes introns from precursor messenger RNA. Uracil-rich snRNAs (U-snRNAs) are key components of the spliceosome, where uracil residues contribute to the recognition of splice sites and the catalytic reactions of splicing.

Small nucleolar RNAs (snoRNAs): These guide chemical modifications of rRNAs, tRNAs, and other small RNAs. Some snoRNAs, particularly C/D box snoRNAs, guide the 2'-O-methylation of ribose sugars, while H/ACA box snoRNAs guide pseudouridylation. Uracil residues within these snoRNAs, or the uracil residues they target for modification, are essential for their function.

The specific sequence context and structural environment of uracil residues within these small non-coding RNAs are critical for their diverse regulatory functions, highlighting uracil's importance beyond its direct involvement in protein synthesis.

Uracil in Deoxyribonucleic Acid Dna : Occurrence and Biological Significance

Evolutionary Rationale for Thymine (B56734) over Uracil in DNA

The evolutionary shift from uracil in RNA to thymine in DNA is a crucial aspect of maintaining genetic stability. Chemically, thymine is a uracil molecule with an additional methyl group attached at the 5-position scienceinschool.orgwikipedia.orgwikipedia.org. This methylation provides several advantages for DNA.

One primary reason for thymine's selection in DNA is its role in DNA repair mechanisms. Cytosine can spontaneously deaminate to uracil through a process called hydrolytic deamination, which is a common type of DNA damage scienceinschool.orgstackexchange.comwikipedia.orgpnas.org. If uracil were a standard base in DNA, cellular repair systems would struggle to distinguish between a naturally occurring uracil and a uracil resulting from cytosine deamination stackexchange.comresearchgate.netquora.com. This ambiguity would lead to unrepaired mutations, as the deaminated cytosine (now uracil) would pair with adenine (B156593) during replication instead of guanine (B1146940), resulting in a C:G to T:A transition mutation scienceinschool.orgpnas.orgroyalsocietypublishing.org. By having thymine as the standard base, any detected uracil in DNA is recognized as an error and can be efficiently removed and replaced with cytosine by enzymes like uracil-DNA glycosylase (UDG) stackexchange.comwikipedia.orgnih.gov.

Furthermore, the methyl group in thymine contributes to increased DNA stability. Thymine exhibits greater resistance to photochemical mutation, thereby enhancing the stability of the genetic message stackexchange.comresearchgate.netquora.com. The methyl group also makes thymine more hydrophobic than uracil, which helps to position it more centrally within the double helix, further protecting the base pairs from the external environment reddit.com. This enhanced stability is vital for DNA's role as the long-term, high-fidelity repository of genetic information nih.govreddit.com.

Sources of Uracil in DNA

Uracil's presence in DNA is typically an anomaly, arising from two main sources: spontaneous deamination of cytosine and the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication royalsocietypublishing.orgnih.govresearchgate.netoup.combiorxiv.org.

Spontaneous deamination is a hydrolytic reaction where the amino group of cytosine is removed and replaced by a keto group, converting cytosine into uracil and releasing ammonia (B1221849) scienceinschool.orgwikipedia.orgchemeurope.com. This process occurs regularly in cells, with estimates suggesting that between 70 and 200 uracil bases are generated per human cell per day due to cytosine deamination pnas.orgroyalsocietypublishing.org. The rate of cytosine deamination is significantly increased in single-stranded DNA compared to double-stranded DNA pnas.orgnih.govresearchgate.net. If left unrepaired, this uracil, originally paired with guanine, will pair with adenine during subsequent DNA replication, leading to a C:G to T:A transition mutation scienceinschool.orgpnas.org.

Uracil can also be incorporated into DNA during replication when deoxyuridine triphosphate (dUTP) is mistakenly used instead of deoxythymidine triphosphate (dTTP) scienceinschool.orgroyalsocietypublishing.orgnih.govoup.comresearchgate.net. This misincorporation leads to the formation of U:A base pairs in the DNA pnas.orgroyalsocietypublishing.orgnih.gov. Normally, cellular mechanisms, particularly the enzyme deoxyuridine triphosphatase (dUTPase), work to keep dUTP levels very low compared to dTTP, thereby preventing uracil incorporation during DNA synthesis scienceinschool.orgontosight.aispandidos-publications.com. However, if this regulation is disrupted, for instance, due to folate depletion which impairs dTMP synthesis, the ratio of dUTP to dTTP can rise, leading to increased uracil misincorporation scienceinschool.orgresearchgate.netresearchgate.net. It is estimated that up to 10,000 dUMP misincorporation events can occur per genome per day researchgate.net.

Biological Implications of Uracil in DNA

The presence of uracil in DNA has significant biological implications, ranging from its impact on DNA structural integrity to its role as a signaling molecule in specific cellular contexts.

Uracil in DNA can severely compromise DNA structural integrity and genomic stability. While U:A pairs resulting from dUMP misincorporation are not directly mutagenic, their accumulation at high levels can be lethal to cells pnas.orgresearchgate.net. The primary mechanism for removing uracil from DNA is the base excision repair (BER) pathway, initiated by uracil-DNA glycosylases (UDGs) wikipedia.orgpnas.orgnih.govbiorxiv.orgelifesciences.org. These enzymes excise the uracil base, creating an abasic (AP) site wikipedia.orgpnas.org. Subsequent repair steps involve AP endonucleases, DNA polymerase, and DNA ligase to restore the DNA duplex wikipedia.orgpnas.org.

However, if the rate of uracil generation exceeds the repair capacity, or if repair itself is dysregulated, it can lead to detrimental consequences. Excessive uracil in DNA, particularly in conditions like chronic folate/methyl deficiency, is associated with increased genomic instability, evidenced by elevated AP sites and DNA strand breaks oup.com. High levels of single-strand breaks (SSBs) can progress to DNA double-strand breaks (DSBs) and chromosomal instability nih.gov. The presence of uracil can also alter DNA-protein interactions and interfere with normal gene expression biorxiv.orgoup.comnih.gov.

Despite its generally deleterious nature in DNA, uracil can also serve as a crucial signaling molecule in specific biological processes. For instance, in adaptive immunity, uracil is a normal intermediate during somatic hypermutation (SHM) and class switch recombination (CSR) royalsocietypublishing.orgnih.gov. These processes, vital for antibody diversity, are initiated by activation-induced cytosine deaminase (AID), which converts cytosine to uracil at specific DNA loci scienceinschool.orgroyalsocietypublishing.orgnih.gov. The subsequent removal of uracil by UNG2 (a uracil-DNA glycosylase) then triggers an error-prone repair response, leading to the desired mutations and sequence changes scienceinschool.orgnih.gov.

Uracil also plays a role in programmed cell death in certain organisms, such as insects during their pupal stage. In these cases, significant amounts of uracil are incorporated into DNA in tissues destined for degradation. The accumulated uracil can then act as a signal to initiate cell death, especially in the absence of the main uracil-DNA glycosylase enzyme scienceinschool.org. Furthermore, uracil can be introduced into retroviral DNA by host defense mechanisms, facilitating the degradation of viral DNA nih.govnih.gov. This highlights uracil's dual nature in DNA: a mutagenic burden when uncontrolled, but also a tool for programmed DNA modification or degradation in specific biological contexts nih.gov.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
Uracil1174 mims.comuni.lumassbank.eu
Thymine1135 guidetopharmacology.orgfishersci.canih.govwikidata.org
Cytosine597 wikipedia.orgmpg.debmrb.iofishersci.cauni.lu
Deoxyuridine Monophosphate (dUMP)65063 nih.gov

Table: Estimated Daily Uracil Generation in Human Cells

Source of Uracil in DNAEstimated Daily Events per Cell
Spontaneous Cytosine Deamination70-200 pnas.orgroyalsocietypublishing.org
dUMP MisincorporationUp to 10,000 researchgate.net

Uracil in DNA and Adaptive Immunity (e.g., Somatic Hypermutation, Class Switch Recombination)

Uracil plays a crucial and deliberate role in the adaptive immune system, specifically in the processes of somatic hypermutation (SHM) and class switch recombination (CSR). royalsocietypublishing.orgnih.govbiorxiv.orgacs.orgnih.govresearchgate.netaai.org These mechanisms are essential for generating antibody diversity and optimizing immune responses. The initiation of both SHM and CSR in B cells relies on the enzyme activation-induced cytidine (B196190) deaminase (AID). royalsocietypublishing.orgresearchgate.netaai.org

AID deaminates cytosine bases within immunoglobulin genes, converting them into uracil. royalsocietypublishing.orgresearchgate.netaai.orgwikipedia.org This conversion results in a uracil-guanine (U:G) mismatch in the DNA. royalsocietypublishing.orgwikipedia.org The presence of uracil in DNA triggers downstream processing pathways, primarily involving uracil-DNA glycosylases (UDGs) and mismatch repair (MMR) proteins. royalsocietypublishing.orgresearchgate.netaai.org

Nuclear uracil-DNA glycosylase 2 (UNG2), encoded by the UNG gene, is a key enzyme responsible for excising uracil from these U:G contexts in immunoglobulin genes during SHM and CSR. royalsocietypublishing.orgnih.govnih.gov This excision creates an abasic site, which is then subject to error-prone DNA polymerases or other repair pathways, leading to the targeted mutations characteristic of SHM. researchgate.netaai.org In CSR, the uracil lesions can lead to DNA strand breaks necessary for recombination. researchgate.net

Research findings highlight the importance of UNG2 in these processes. Humans deficient in UNG2 exhibit recurrent infections and lymphoid hyperplasia, along with skewed SHM and defective CSR, resulting in elevated immunoglobulin M (IgM) levels and significantly reduced levels of IgG, IgA, and IgE. nih.gov Similarly, UNG-defective mice can develop B-cell lymphoma later in life. nih.gov This demonstrates that while uracil in DNA is generally considered a lesion, its enzymatic generation and subsequent processing by UNG2 are integral to the normal functioning of adaptive immunity. royalsocietypublishing.orgnih.gov

Uracil in Viral DNA (e.g., Bacteriophages)

While rare in the DNA of most organisms, uracil is a natural constituent of the DNA in several intriguing bacteriophages. nih.gov In these phages, uracil completely replaces thymine in their genomic DNA. nih.govpnas.org Notable examples include Bacillus subtilis-infecting phages PBS1 and PBS2. nih.govpnas.org

The presence of uracil instead of thymine in viral DNA is an unusual evolutionary adaptation. It has been hypothesized that such viruses might represent an evolutionary relic from an ancient RNA-based world, where uracil was the prevalent pyrimidine (B1678525), and it was not exchanged for thymine when DNA became the genetic material. nih.gov To maintain their uracil-containing DNA within host cells that typically remove uracil from DNA, these bacteriophages employ specific strategies. nih.gov

One critical strategy involves the manipulation of the host's nucleotide pool and the inhibition of host defense mechanisms. Phages with uracil-DNA often induce proteins that increase the intracellular concentration of deoxyuridine triphosphate (dUTP) relative to deoxythymidine triphosphate (dTTP), thereby promoting the incorporation of uracil during viral DNA replication. pnas.orgpnas.org Furthermore, these phages encode inhibitors of host uracil-DNA glycosylases (UDGs). nih.govpnas.orgpnas.orgbiorxiv.org For instance, protein p56 from Bacillus subtilis phage φ29 inhibits host UDG activity, preventing the excision of uracil from the viral DNA and ensuring efficient viral DNA replication. pnas.orgpnas.org Without such inhibitors, the host's UDG activity would significantly impair viral DNA replication by excising uracil residues, leading to DNA breaks and reduced phage production. pnas.orgpnas.org The ability of phage DNA polymerases to incorporate dUMP and replicate past uracil also contributes to the stability of these unique genomes. pnas.org

The study of viruses with uracil-DNA genomes offers insights into early evolutionary events of nucleic acids and the ongoing molecular arms race between viruses and their hosts. nih.govbiorxiv.org

Uracil Metabolism and Regulatory Pathways

De Novo Pyrimidine (B1678525) Biosynthesis with Uracil as a Key Intermediate

The de novo pyrimidine biosynthesis pathway is a six-step process that converts simple precursor molecules into Uridine (B1682114) Monophosphate (UMP), which serves as the foundational pyrimidine nucleotide from which all other pyrimidine nucleotides, including those containing uracil, are derived. creative-proteomics.comslideshare.netcsic.esresearchgate.net This pathway is highly conserved across diverse organisms, although the organization of the enzymatic machinery can vary significantly. csic.esresearchgate.netnih.gov

Enzymatic Steps Leading to Uridine Monophosphate (UMP) Synthesis

In animals, the initial three enzymatic reactions of de novo pyrimidine synthesis are catalyzed by a single, trifunctional cytoplasmic enzyme complex known as CAD. This complex integrates the activities of Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHOase). csic.esresearchgate.net In contrast, in bacterial systems, these three activities are typically carried out by separate, monofunctional proteins. csic.esresearchgate.net

The sequential enzymatic steps leading to UMP synthesis are detailed below:

Formation of Carbamoyl Phosphate: The pathway initiates with Carbamoyl Phosphate Synthetase II (CPS II), which catalyzes the conversion of glutamine, carbon dioxide (CO₂), and ATP into carbamoyl phosphate. This reaction is the first committed and rate-limiting step of the pathway. creative-proteomics.comslideshare.netcsic.eslibretexts.org

Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate. This reaction is mediated by Aspartate Transcarbamoylase (ATCase). creative-proteomics.comslideshare.netcsic.eslibretexts.org

Ring Closure to Dihydroorotate (B8406146): Dihydroorotase (DHOase) catalyzes the intramolecular condensation of carbamoyl aspartate, leading to the formation of dihydroorotate through a ring closure and dehydration reaction. slideshare.netcsic.eswikipedia.org

Oxidation to Orotate (B1227488): Dihydroorotate is subsequently oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH). Notably, in eukaryotes, this is the sole mitochondrial step in the biosynthesis of pyrimidine rings, with the other enzymes being cytosolic. creative-proteomics.comcsic.eswikipedia.org

Formation of Orotidine (B106555) Monophosphate (OMP): Orotate undergoes phosphoribosylation, a process where it is linked to 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield orotidine monophosphate (OMP). This step is catalyzed by Orotate Phosphoribosyltransferase (OPRT). creative-proteomics.comslideshare.netcsic.eswikipedia.org

Decarboxylation to UMP: The final step involves OMP Decarboxylase (OMPDC), which catalyzes the removal of a carboxyl group from OMP, resulting in the production of Uridine Monophosphate (UMP), the first pyrimidine nucleotide of the de novo pathway. creative-proteomics.comslideshare.netcsic.eswikipedia.org

Following UMP synthesis, it can be further phosphorylated to Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP). UTP can then be converted to Cytidine (B196190) Triphosphate (CTP) through the action of CTP synthase. creative-proteomics.comlibretexts.orgcore.ac.uk

Table 1: Enzymatic Steps in De Novo UMP Synthesis

StepEnzymeSubstratesProductsLocation (Animals)
1Carbamoyl Phosphate Synthetase II (CPS II)Glutamine, CO₂, 2 ATPCarbamoyl PhosphateCytosol (part of CAD)
2Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateCarbamoyl AspartateCytosol (part of CAD)
3Dihydroorotase (DHOase)Carbamoyl AspartateDihydroorotateCytosol (part of CAD)
4Dihydroorotate Dehydrogenase (DHODH)DihydroorotateOrotateMitochondria
5Orotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOrotidine Monophosphate (OMP)Cytosol (part of UMP Synthase)
6OMP Decarboxylase (OMPDC)Orotidine Monophosphate (OMP)Uridine Monophosphate (UMP)Cytosol (part of UMP Synthase)

Regulatory Mechanisms of De Novo Synthesis

The de novo pyrimidine biosynthesis pathway is subject to stringent regulation to prevent the wasteful overproduction of nucleotides while ensuring their sufficient supply for cellular needs. creative-proteomics.comontosight.aicore.ac.uk This regulation primarily involves feedback inhibition by end products and allosteric activation by specific precursors. slideshare.netlibretexts.orgmicrobenotes.com

Feedback Inhibition by UTP: Carbamoyl Phosphate Synthetase II (CPS II), the enzyme responsible for the first committed step, is allosterically inhibited by Uridine Triphosphate (UTP). Elevated levels of UTP signal sufficient pyrimidine nucleotide pools, leading to a reduction in CPS II activity and a downregulation of the pathway. creative-proteomics.comcore.ac.ukmicrobenotes.com

Regulation of Aspartate Transcarbamoylase (ATCase): Aspartate Transcarbamoylase (ATCase), a key regulatory enzyme particularly in bacteria, exhibits complex allosteric control. libretexts.orgwikipedia.orgcore.ac.uk

Inhibition by CTP: Cytidine Triphosphate (CTP), an end product of the pyrimidine pathway, binds to regulatory subunits of ATCase, thereby inhibiting its activity. This mechanism helps to maintain a balanced ratio of pyrimidine nucleotides. libretexts.orgmicrobenotes.compeoi.net

Activation by ATP: Conversely, Adenosine Triphosphate (ATP), a purine (B94841) nucleotide, acts as an allosteric activator of ATCase. This activation ensures that pyrimidine synthesis is coordinated with the availability of purine nucleotides, which are also essential for nucleic acid synthesis. libretexts.orgmicrobenotes.com

Activation by Aspartate: Aspartate, a substrate for ATCase, also contributes to enzyme activation by binding to its catalytic site and promoting the enzyme's more active (R) conformational state. libretexts.org

Regulation of CTP Synthetase: The enzyme CTP synthetase, which converts UTP to CTP, is also subject to feedback inhibition by its product, CTP. This regulatory loop helps to fine-tune the relative concentrations of UTP and CTP within the cell. libretexts.org

Coordination with Cell Cycle and PRPP: The cellular demand for pyrimidines significantly increases during the cell cycle, particularly in the S-phase when DNA replication occurs. To meet this demand, enzymes like CPS II and UMP synthase are activated. creative-proteomics.com Furthermore, the production of Phosphoribosyl Pyrophosphate (PRPP), a vital precursor for both de novo and salvage nucleotide synthesis, is upregulated in conjunction with pyrimidine synthesis to ensure an adequate supply of building blocks. creative-proteomics.com

Table 2: Regulatory Mechanisms in De Novo Pyrimidine Synthesis

EnzymeRegulatorEffectMechanism
Carbamoyl Phosphate Synthetase II (CPS II)Uridine Triphosphate (UTP)InhibitionAllosteric feedback inhibition
Aspartate Transcarbamoylase (ATCase)Cytidine Triphosphate (CTP)InhibitionAllosteric binding to regulatory subunits
Aspartate Transcarbamoylase (ATCase)Adenosine Triphosphate (ATP)ActivationAllosteric binding to regulatory subunits
Aspartate Transcarbamoylase (ATCase)AspartateActivationBinding to catalytic site, favoring R state
CTP SynthetaseCytidine Triphosphate (CTP)InhibitionFeedback inhibition

Uracil Salvage Pathways

Uracil salvage pathways offer an energy-efficient alternative to de novo synthesis for the production of pyrimidine nucleotides. creative-proteomics.comontosight.aiwikipedia.orgnih.gov These pathways are crucial for recycling free pyrimidine bases and nucleosides that arise from the natural degradation of nucleic acids (DNA and RNA) or are acquired from external sources. creative-proteomics.comwikipedia.orgmicrobenotes.compeoi.net Salvage pathways are particularly important in tissues with lower proliferative activity, where de novo synthesis might be less active, and in cells experiencing high nucleotide turnover rates. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me By efficiently recovering these preformed components, cells can conserve significant metabolic energy and maintain adequate nucleotide pools, which are vital for various cellular processes, including the synthesis of new nucleic acids. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me

Uracil Phosphoribosyltransferase (UPRT) Activity

Uracil Phosphoribosyltransferase (UPRT; EC 2.4.2.9) is a pivotal enzyme within the pyrimidine salvage pathway. fiveable.meuniprot.orgplos.orggenecards.org It directly catalyzes the conversion of the free pyrimidine base uracil into Uridine Monophosphate (UMP), which serves as a common precursor for all downstream pyrimidine nucleotides. fiveable.meuniprot.orgplos.org The enzymatic reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to uracil, resulting in the formation of UMP and pyrophosphate (PPᵢ). fiveable.meuniprot.orgplos.org

The UPRT-catalyzed reaction can be summarized as: Uracil + PRPP → UMP + PPᵢ uniprot.orgplos.org

This enzyme is critical for enabling cells to efficiently reutilize uracil, thereby ensuring the maintenance of sufficient nucleotide levels necessary for RNA synthesis and other essential metabolic functions. fiveable.megenecards.org While UPRTs have been extensively studied and characterized in various lower organisms, robust experimental evidence for detectable UPRT catalytic activity in humans has been limited. plos.orguniprot.org Nevertheless, human cells can still acquire UMP through other existing salvage mechanisms. plos.org

Table 3: Kinetic Parameters of Toxoplasma gondii Uracil Phosphoribosyltransferase (UPRT)

ParameterValueSubstrateNotes
KM3.5 μMUracil
KM216 μMPRPPin the absence of GTP
KM37.4 μMPRPPin the presence of GTP
Vmax0.45 μmol/min/mg

Uracil Permeases and Transport Systems

For uracil to be integrated into the salvage pathway, it must first be transported across the cell membrane into the cytoplasm. This vital process is facilitated by specific transmembrane transport proteins known as uracil permeases. wikipathways.orgwikipedia.orgtandfonline.com These transporters are responsible for the efficient uptake of exogenous uracil molecules from the external environment. wikipathways.orgoup.com

Key examples of characterized uracil transport systems include:

Fur4p in Saccharomyces cerevisiae (Yeast): Fur4p is a well-characterized uracil permease in yeast that specifically mediates the uptake of uracil. It functions as a proton symporter, actively co-transporting uracil and protons into the cell. The efficiency of uracil uptake by Fur4p is directly influenced by the proton gradient across the plasma membrane. wikipathways.orgwikipedia.orgyeastgenome.org Fur4p typically does not transport other natural pyrimidines such as cytosine, thymine (B56734), or uridine. yeastgenome.org

UraA in Escherichia coli: UraA is a uracil permease found in Escherichia coli. It belongs to the Nucleobase Cation Symporter-2 (NCS2) family, also known as the Nucleobase Ascorbate Transporter (NAT) family. Proteins within this family are generally 414–650 amino acid residues in length and often possess 14 transmembrane segments, facilitating transport reactions that involve the symport of a nucleobase with a proton or, in some cases, a sodium ion. wikipedia.orgnih.gov

PLUTO in Arabidopsis thaliana (Plants): PLUTO (plastidic nucleobase transporter) is a member of the Nucleobase:Cation-Symporter1 protein family in Arabidopsis thaliana. This transporter is localized within the plastid envelope and is capable of transporting both purine and pyrimidine nucleobases, including uracil. PLUTO operates as a proton-substrate symporter, and its transport activity is significantly inhibited by proton uncouplers, indicating its reliance on the proton motive force. nih.gov

These dedicated transport systems are indispensable for supplying preformed pyrimidine bases to the salvage pathways, particularly when de novo synthesis is limited or when cells require rapid access to nucleotides from external sources. wikipathways.orgoup.comnih.gov

Regulation of Uracil Salvage Pathway Components

The activity and cellular abundance of components involved in the uracil salvage pathway are precisely regulated to maintain optimal cellular nucleotide homeostasis. This regulation occurs through various mechanisms, including transcriptional control, post-transcriptional modifications, and controlled protein degradation. wikipathways.orgyeastgenome.org

Regulation of Uracil Permeases:

Transcriptional Control: In Saccharomyces cerevisiae, the transcription of the FUR4 gene, which encodes the uracil permease Fur4p, is induced in the presence of galactose. Conversely, the expression of Fur4p is downregulated when uracil is abundant (whether from exogenous sources or internal catabolism). This mechanism prevents the excessive accumulation of intracellular uracil-derived nucleotides. yeastgenome.org

Protein Turnover and Degradation: The steady-state levels of plasma membrane transporters, such as Fur4p, are tightly controlled through regulated delivery to the cell surface and subsequent turnover. In the presence of high uracil concentrations, the degradation of Fur4p is accelerated. This process involves the phosphorylation of Fur4p at the plasma membrane, followed by ubiquitylation (mediated by the Rsp5p ubiquitin ligase), subsequent endocytosis, and eventual degradation within vacuoles. yeastgenome.orgnih.gov Interestingly, newly synthesized Fur4p can be directly diverted from the Golgi apparatus to the vacuole for degradation in the presence of excess uracil, thereby bypassing the plasma membrane entirely. yeastgenome.orgnih.gov This sophisticated mechanism prevents the cell from accumulating an undesirable surplus of uracil when it is readily available.

Regulation of Uracil Phosphoribosyltransferase (UPRT):

Allosteric Activation: In certain organisms, such as Toxoplasma gondii, UPRT activity is allosterically activated by Guanosine Triphosphate (GTP). The binding of GTP can significantly enhance the enzyme's catalytic rate. uniprot.org This allosteric regulation suggests a metabolic crosstalk between purine and pyrimidine pathways, where the availability of purine nucleotides can influence the efficiency of pyrimidine salvage.

Transcriptional Regulation: Studies in Lactobacillus plantarum have demonstrated that mutations in the upp gene, which encodes UPRT, can alter the uracil-dependent regulation of the biosynthetic pyr operon. This indicates a functional link between the salvage pathway and the de novo synthesis pathway, where UPRT activity can modulate the expression of genes involved in de novo pyrimidine production. nih.gov

Enzymology of Uracil: Focus on Dna Repair and Modification

Uracil DNA Glycosylase (UDG) Family: Structure, Function, and Classification

Distinct Mammalian UDG Isoforms and Their Specific Roles (UNG1, UNG2, SMUG1, TDG, MBD4)

Roles in Repair of Cytosine Deamination Products

Uracil can appear in DNA through two main mechanisms: the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication, resulting in U:A pairs, or the spontaneous or enzymatic deamination of cytosine, leading to mutagenic U:G mismatches royalsocietypublishing.orgnih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net. Spontaneous hydrolytic deamination of cytosine to uracil is a constant source of genome instability, occurring approximately 70–200 times per cell per day in humans royalsocietypublishing.orgnih.govpnas.org. If not repaired, these U:G mismatches are highly mutagenic, leading to C:G to A:T transition mutations upon DNA replication royalsocietypublishing.orgresearchgate.netresearchgate.netpnas.orgscienceinschool.org.

The primary defense mechanism against uracil in DNA is the Base Excision Repair (BER) pathway, initiated by a class of enzymes known as uracil-DNA glycosylases (UDGs) nih.govresearchgate.netebi.ac.ukresearchgate.netwikipedia.orgvaia.com. These enzymes recognize and excise uracil residues from the DNA by cleaving the N-glycosidic bond, leaving an abasic (AP) site researchgate.netscienceinschool.orgwikipedia.orgvaia.com. In mammalian cells, at least five different uracil-DNA glycosylases have been identified: mitochondrial UNG1, nuclear UNG2 (both encoded by the UNG gene), and the nuclear proteins SMUG1, TDG, and MBD4 royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.

UNG2 is considered a major nuclear uracil-DNA glycosylase, playing a central role in the post-replicative removal of misincorporated dUMP (U:A lesions) and contributing significantly to the repair of U:G mismatches royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.

SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase) has a broader substrate specificity than UNG2 and acts as an efficient backup for UNG in repairing U:G mismatches, particularly in single-stranded DNA royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.govplos.org.

TDG (Thymine DNA Glycosylase) and MBD4 (Methyl-CpG-binding domain protein 4) have specialized roles, particularly in removing uracil and thymine (B56734) from mismatches in CpG contexts royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. MBD4 also interacts with MLH1, suggesting a role in mismatch repair royalsocietypublishing.org.

The repair process following uracil excision involves several steps: an AP endonuclease cleaves the DNA strand at the abasic site, followed by DNA polymerase filling the gap with the correct nucleotide (cytosine), and finally, DNA ligase sealing the backbone scienceinschool.orgvaia.com.

Table 1: Mammalian Uracil-DNA Glycosylases and Their Primary Roles

EnzymeSubcellular LocalizationPrimary Substrate SpecificityKey Roles in DNA Repair
UNG1MitochondrialUracil in DNAMitochondrial DNA repair
UNG2NuclearMisincorporated dUMP (U:A), deaminated cytosine (U:G)Post-replicative repair, immunoglobulin gene diversification
SMUG1NuclearUracil in single-stranded and double-stranded DNA (U:G)Backup for UNG, broader specificity
TDGNuclearUracil/Thymine in G:U/G:T mismatches, especially in CpG contextsRepair of deaminated cytosine/5-methylcytosine
MBD4NuclearUracil/Thymine in G:U/G:T mismatches, especially in CpG contextsInteracts with mismatch repair, binds methylated DNA
Roles in Epigenetic Regulation

While uracil in DNA is primarily viewed as a lesion requiring repair, there are emerging indications of its potential involvement in epigenetic regulation. MBD4, one of the uracil-DNA glycosylases, was initially discovered for its ability to bind to methylated DNA royalsocietypublishing.org. It possesses the capacity to remove uracil and thymine that result from the deamination of CpG sites and methylated CpG sites, respectively royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. This suggests a direct link between uracil processing and the maintenance of epigenetic marks, particularly in CpG islands where DNA methylation is prevalent. Furthermore, genomic uracil has been suggested as a potential epigenetic marker, indicating a more complex role beyond simple DNA damage researchgate.net.

Uracil-Modifying Enzymes (Beyond UDG)

Beyond the direct removal of uracil by UDGs, other enzymes play crucial roles in the formation or metabolic regulation of uracil-containing precursors, thereby influencing uracil's presence and impact on DNA.

Activation-Induced Deaminase (AID), also known as AICDA, is a 24 kDa enzyme critical for adaptive immunity, particularly in B lymphocytes wikipedia.org. AID functions as a DNA cytosine deaminase, converting cytosine residues directly into uracil within specific DNA regions, notably the variable (V) and switch (S) regions of immunoglobulin genes royalsocietypublishing.orgnih.govwikipedia.orgduke.edunih.govresearchgate.netpnas.orgnih.govnih.govresearchgate.net. This enzymatic deamination results in the formation of U:G mismatches in the DNA wikipedia.orgnih.gov.

AID's activity is central to two key processes:

Somatic Hypermutation (SHM): The uracil lesions introduced by AID initiate an error-prone DNA repair response. The removal of uracil by UNG creates abasic sites, which are then processed by translesion synthesis DNA polymerases, leading to a high rate of point mutations in immunoglobulin gene variable regions, thereby increasing antibody diversity and affinity royalsocietypublishing.orgnih.govscienceinschool.orgplos.orgwikipedia.orgresearchgate.netnih.govresearchgate.nettaylorandfrancis.com.

Class Switch Recombination (CSR): AID-induced uracils, followed by UNG excision and subsequent processing by AP endonucleases, can lead to single-strand breaks (SSBs) or even double-strand breaks (DSBs) in the switch regions researchgate.netnih.govtaylorandfrancis.compnas.org. These breaks facilitate the recombination of different immunoglobulin constant regions, allowing B cells to produce antibodies with different effector functions while maintaining antigen specificity royalsocietypublishing.orgnih.govresearchgate.netnih.govresearchgate.net.

AID preferentially deaminates cytosines in single-stranded DNA (ssDNA), often within specific "hotspot" motifs (e.g., WRCY, where W=A/T, R=purine (B94841), Y=pyrimidine) wikipedia.orgnih.govrupress.org. The transient unwinding of DNA during transcription is thought to expose ssDNA, making it accessible to AID duke.edupnas.orgnih.govrupress.org. The interplay between AID and UNG is crucial; while UNG typically initiates faithful repair, in the context of AID-induced uracils in immunoglobulin genes, it becomes part of a mechanism that generates mutations and DNA strand breaks, driving antibody diversification royalsocietypublishing.orgnih.govplos.orgresearchgate.nettaylorandfrancis.com.

Table 2: Key Steps in AID-Mediated Uracil Formation and Processing

StepEnzyme/Mechanism InvolvedOutcomeBiological Process Affected
Cytosine DeaminationActivation-Induced Deaminase (AID)Cytosine (C) converted to Uracil (U), forming U:G mismatchSHM, CSR initiation
Uracil ExcisionUracil-DNA Glycosylase (UNG)Removal of Uracil, creating Abasic (AP) siteSHM, CSR progression
Abasic Site ProcessingAP Endonuclease, DNA PolymerasesDNA strand breaks, error-prone synthesis, mutationsSHM, CSR completion

Thymidylate synthase (TS) is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) wikipedia.orgnih.govproteopedia.orgtaylorandfrancis.comebi.ac.uknih.gov. This reaction is the sole de novo pathway for the production of dTMP, a direct precursor for DNA synthesis wikipedia.orgproteopedia.orgtaylorandfrancis.comebi.ac.ukingentaconnect.comresearchgate.net. TS utilizes N5,N10-methylenetetrahydrofolate as a methyl donor in this reductive methylation process wikipedia.orgnih.govebi.ac.uknih.govresearchgate.netnih.gov.

The balanced supply of deoxynucleotides, including dTMP, is essential for accurate DNA replication and repair wikipedia.orgproteopedia.orgresearchgate.net. Disruptions in dUMP homeostasis can lead to the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA by DNA polymerases, introducing uracil (U:A pairs) nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.netingentaconnect.comnih.govresearchgate.netresearchgate.netaacrjournals.org.

A key enzyme in preventing dUTP accumulation and subsequent uracil misincorporation is deoxyuridine nucleotidohydrolase (dUTPase) ingentaconnect.comnih.govresearchgate.net. dUTPase hydrolyzes dUTP to dUMP and pyrophosphate, thereby reducing the cellular dUTP pool and providing substrate for TS ingentaconnect.comnih.govresearchgate.net. Under normal conditions, the combined actions of TS and dUTPase ensure that uracil is largely excluded from DNA ingentaconnect.com.

However, conditions that inhibit TS, such as certain chemotherapeutic drugs (e.g., 5-fluorouracil (B62378), which is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate or FdUMP, a potent TS inhibitor), lead to an imbalance in deoxynucleotide pools wikipedia.orgtaylorandfrancis.comingentaconnect.comresearchgate.netnih.govresearchgate.netaacrjournals.orgontosight.ai. This inhibition causes dUMP (and consequently dUTP) to accumulate, overwhelming dUTPase activity and leading to increased uracil misincorporation into DNA ingentaconnect.comresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.org. The subsequent attempts by the BER pathway to remove this misincorporated uracil can result in "futile cycling" and lead to DNA strand breaks, contributing to cell death ingentaconnect.comnih.govaacrjournals.org. This highlights the critical role of TS and dUMP homeostasis in maintaining genomic stability.

Table 3: Enzymes and Molecules in dUMP Homeostasis

Enzyme/MoleculeRole in dUMP HomeostasisImpact on Uracil in DNA
Thymidylate Synthase (TS) Catalyzes dUMP to dTMP conversion, sole de novo dTMP sourcePrevents dUMP/dUTP accumulation, thus preventing uracil misincorporation
Deoxyuridine Monophosphate (dUMP) Substrate for TS; precursor to dUTPElevated levels can lead to dUTP accumulation and uracil misincorporation
Deoxyuridine Triphosphate (dUTP) Product of dUMP phosphorylationMisincorporated into DNA if levels are high
dUTPase Hydrolyzes dUTP to dUMPReduces dUTP levels, preventing uracil misincorporation
5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) Potent inhibitor of TSLeads to dUMP/dUTP accumulation and increased uracil misincorporation

Uracil Derivatives and Analogues in Research Applications

Design and Synthesis of Uracil Derivatives

The design and synthesis of uracil derivatives involve strategic chemical modifications to the core pyrimidine (B1678525) ring. These modifications aim to alter the compound's chemical and biological properties, influencing its interactions with enzymes and receptors involved in nucleic acid metabolism. fishersci.ie

Chemical Modification Strategies (e.g., N-substitution, C-substitution)

Chemical modifications of the uracil structure are typically performed at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring to develop new bioactive agents. acs.org

C-substitution involves replacing hydrogen atoms on the carbon atoms of the uracil ring with various functional groups. A common strategy is halogenation at the C5 position, leading to derivatives such as 5-fluorouracil (B62378) (5-FU), 5-bromouracil, and 5-iodouracil. wikipedia.orgfishersci.cawikidata.orgnih.govmdpi.comwikidata.org A naturally occurring example of a C5 modification is 5-methyluracil, also known as thymine (B56734). tcichemicals.comsigmaaldrich.com Nucleoside derivatives of uracil, such as 2'-deoxyuridine, can also undergo C5 modifications, including halogenation (e.g., chloro-2'-deoxyuridine (CldU), bromodeoxyuridine (BrdU), iododeoxyuridine (IdU)) or the introduction of other groups like 5-ethynyl or 5-hydroxymethyl. fishersci.se

N-substitution involves attaching groups to the nitrogen atoms of the uracil ring. For instance, 3-benzyl-5-bromo-1,6-dimethyluracil features a benzyl (B1604629) group at the N3 position. fishersci.se Another example is 5-fluoro-N-((p-propoxyphenyl)sulfonyl)-uracil, which has a sulfonamide group attached to a nitrogen atom. fishersci.ie The synthesis of these derivatives generally involves multiple steps, beginning with the preparation of uracil, followed by selective alkylation, halogenation, and other reactions to introduce the desired functional groups. fishersci.se

Table 1: Chemical Modification Strategies for Uracil Derivatives

Position of ModificationExamples of SubstituentsImpact on Structure/Properties
C5Fluorine (5-FU)Antimetabolite, anticancer agent wikidata.org
C5Bromine (5-Bromouracil)Antimetabolite, mutagen mdpi.comuni.lu
C5Iodine (5-Iodouracil)Antimetabolite, incorporated into DNA wikidata.org
C5Methyl (Thymine)Natural DNA nucleobase tcichemicals.comsigmaaldrich.com
C5 (on 2'-deoxyuridine)Halogens (Cl, Br, I)Labeling substrates for DNA synthesis studies fishersci.se
C5 (on 2'-deoxyuridine)Ethynyl (EdU)DNA synthesis assay, cell proliferation tracking wikipedia.org
N1, N3Benzyl, SulfonamideAltered chemical and biological properties, lipophilicity fishersci.iefishersci.se
N1, N3, C5, C6VariousDevelopment of new bioactive agents acs.org

Impact of Substituents on Molecular Interactions

The nature and position of substituents on the uracil core significantly influence its molecular interactions, affecting properties such as stability, solubility, and biological activity. nih.gov The placement of a substituent relative to the endocyclic nitrogen atoms can profoundly impact its electron-withdrawing or electron-donating strength. uni.lu For instance, electron-withdrawing groups, such as fluorine, can stabilize the N1 and N3 anions of uracil derivatives, thereby increasing their acidity. uni.lu

Applications in Biochemical Probes and Enzyme Inhibition

Uracil derivatives are widely employed as biochemical probes and markers in molecular biology research. nih.gov Their ability to interfere with fundamental biological processes also makes them valuable as enzyme inhibitors. nih.govbiobasic.com

Uracil Analogues as Inhibitors of DNA Repair Enzymes (e.g., UDG inhibitors)

Uracil-DNA glycosylases (UDG) are critical DNA repair enzymes responsible for recognizing and excising uracil bases that appear in DNA, either from cytosine deamination or accidental dUMP incorporation. annualreviews.orgnih.govresearchgate.net Given their vital role in maintaining genome integrity and various biological processes, including antibody diversity and viral DNA replication, UNG enzymes are considered promising targets for small molecule inhibitors. nih.govresearchgate.net

Several uracil analogues have demonstrated inhibitory activity against UDG. For example, 6-aminouracil (B15529) and 5-azauracil can inhibit UDG almost as effectively as unsubstituted uracil. annualreviews.org While 5-fluorouracil (5-FU) is a weak inhibitor, it can be excised by E. coli or human uracil-DNA glycosylase, albeit at a significantly slower rate compared to unsubstituted uracil. annualreviews.org Competitive inhibitors of UDG, particularly when incorporated into synthetic oligonucleotides, can be potent. acs.org 1'-Cyano-2'-deoxyuridine (CNdU), a modified nucleotide, acts as a nanomolar competitive inhibitor of uracil DNA glycosylase. acs.org Research has also identified novel fragments, such as tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3), that are enriched in inhibitors of human and vaccinia virus UNG enzymes. researchgate.net Studies suggest that some uracil derivatives may bind to human UNG through two distinct modes: competitively at the active site and at a weaker, noncompetitive site. nih.gov

Uracil Derivatives in Nucleic Acid Synthesis Interference for Research

Uracil derivatives are extensively utilized in research to interfere with nucleic acid synthesis, providing valuable tools for understanding cellular processes. 5-Fluorouracil (5-FU) is a well-known example that interferes with both DNA and RNA synthesis. fishersci.ienih.gov Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby disrupting nucleoside synthesis and interfering with DNA replication. fishersci.ienih.gov Additionally, the bioactive form of 5-FU can interfere with uracil, affecting regular RNA function and synthesis. nih.gov

Another derivative, 5-aminouracil, has been shown to block DNA synthesis and induce replication stress. biobasic.com Halogenated 2'-deoxyuridines, such as CldU, BrdU, and IdU, serve as important labeling substrates for studies investigating DNA synthesis and degradation mechanisms. fishersci.se Similarly, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue, is incorporated into the DNA of dividing cells and is widely used to assay DNA synthesis in cell culture and to track proliferating cells in various biological systems. wikipedia.orgcenmed.com EdU labeling offers advantages over traditional methods, as its detection does not require harsh heat or acid treatment. wikipedia.org

Uracil-Containing Oligonucleotides and Their Research Utility

Uracil is an integral component of RNA, serving as one of the four nucleotide bases alongside adenine (B156593), guanine (B1146940), and cytosine. uni.lu The incorporation of uracil into oligonucleotides provides unique research utility, particularly in the study of nucleic acid structure, function, and interactions.

Modified oligonucleotides containing single lesions, such as uracil, are employed for the biochemical characterization of DNA repair pathways, specifically the base excision repair (BER) pathway. mdpi.com Researchers can design oligonucleotides to study the binding of proteins, enzymes, or other molecules to specific DNA or RNA sequences, as well as to investigate the effects of mutations or damage on nucleic acid structure and function. mdpi.com

Uracil-containing oligonucleotides are also valuable as probes in identifying RNA and DNA sequencing. biobasic.com For instance, peptide nucleic acids (PNAs), which can act as RNA analogues, have been explored in interaction studies, such as evaluating the ability of ligands to interfere with HuR–PNA complexes. researchgate.net The use of uridine (B1682114) (uracil linked to a ribose sugar) and its derivatives in chemical biology research has inspired the development of novel approaches for enzyme inhibitor discovery and antibiotic development. nih.gov Oligonucleotides containing uracil are also used in various applications, including aptamers, antisense oligonucleotides, molecular barcodes, and gene expression analysis. biobasic.com The efficiency of uracil DNA glycosylase activity can be analyzed using selected oligonucleotides immobilized on surfaces, providing reliable data for understanding DNA repair systems. nih.gov

Table 2: Applications of Uracil Derivatives in Research

Uracil Derivative/ClassPrimary Research Application/Mechanism
5-Fluorouracil (5-FU)Inhibitor of thymidylate synthase, interferes with DNA/RNA synthesis fishersci.ienih.gov
5-BromouracilAntimetabolite, substitutes for thymine in DNA, induces DNA mutation mdpi.comuni.lu
5-IodouracilAntimetabolite, incorporated into DNA wikidata.org
5-AminouracilBlocks DNA synthesis, induces replication stress biobasic.com
Halogenated 2'-deoxyuridines (CldU, BrdU, IdU)Labeling substrates for DNA synthesis and degradation studies fishersci.se
5-Ethynyl-2'-deoxyuridine (EdU)Assays DNA synthesis, tracks proliferating cells wikipedia.orgcenmed.com
6-Aminouracil, 5-AzauracilInhibitors of Uracil-DNA Glycosylase (UDG) annualreviews.org
1'-Cyano-2'-deoxyuridine (CNdU)Potent competitive inhibitor of UDG acs.org
Uracil-containing oligonucleotidesCharacterization of DNA repair pathways (e.g., BER) mdpi.com
Uracil-containing oligonucleotidesProbes for DNA/RNA sequencing, aptamers, antisense oligonucleotides biobasic.com
Uridine derivativesInspiration for enzyme inhibitor and antibiotic development nih.gov

Computational and Biophysical Studies of Uracil

Molecular Dynamics Simulations of Uracil Interactions

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and interactions of uracil in different environments, including aqueous solutions and within biological macromolecules. These simulations help to understand the forces governing uracil's association and its role in complex biological systems.

Nucleobases, including uracil, exhibit a spontaneous tendency to aggregate in water, forming stacked dimers and multimers. This aggregation is primarily driven by hydrophobic and base-base dispersion interactions researchgate.netacs.org. Ab initio molecular dynamics simulations of uracil monomers and dimers in bulk water have shown that stacking increases the strength of uracil-water hydrogen bonding and alters the hydration structure of uracil researchgate.netacs.org. These changes significantly influence the intensity and shift of the carbonyl stretching band in simulated infrared absorption spectra researchgate.netacs.org.

Computational studies exploring the configurational space of uracil dimers in water using well-tempered metadynamics (wt-MetaD) simulations have classified and ranked stable dimer structures. These studies indicate that free energy differences between hydrogen-bonded and stacked configurations for nucleobases are generally small, often less than 0.5 kcal mol⁻¹ rsc.org. For uracil dimers, specifically, stacking configurations have been reported to have a positive free energy of +0.3 kcal mol⁻¹, suggesting that while stacking occurs, it's a finely balanced interaction rsc.org. The accurate modeling of these weak interactions is crucial for reliably describing the thermodynamics of nucleobases in solution rsc.org.

Hydrogen bonding is a critical interaction for uracil, influencing its structure, stability, and function. In aqueous solutions, uracil forms a first hydration shell composed of up to nine water molecules, with six water molecules hydrogen-bonded to the amide and carbonyl groups and three further water molecules tending to approach the ring through π-hydrogen bonding acs.org. Molecular dynamics simulations have been used to characterize these hydrogen bonding networks, comparing results to previous structural studies of ground-state hydrated clusters acs.org.

Uracil's hydrogen bonding capabilities are also vital in its interactions with other molecules and surfaces. For instance, in ionic liquids, the dissolution mechanism of uracil involves hydrogen bonds between the oxygen atoms of the acetate (B1210297) anion and the N1–H and N3–H groups of uracil, as well as between the acidic aromatic hydrogen atom (H2) of the imidazolium (B1220033) cation and the carbonyl oxygen atoms of uracil acs.org. Furthermore, density functional theory (DFT) calculations, including corrections for dispersive forces, have shown that the formation of uracil monolayer superstructures on gold (100) surfaces is strongly dependent on lateral interactions, particularly hydrogen bonding researchgate.net.

Within biological contexts, hydrogen bonding networks involving uracil are fundamental. For example, in RNA, the U-turn motif involves a signature hydrogen bond between the N3 atom of a conserved uracil and the non-bridging oxygen of a downstream phosphate (B84403) group nih.gov. MD simulations have also revealed the importance of trapped water molecules in forming coupled hydrogen bonding networks within ribozymes, where these water molecules can form extensive hydrogen bonds with each other and RNA functional groups, contributing to structural dynamics and function pnas.org.

Quantum Chemical Calculations on Uracil and its Tautomers

Quantum chemical calculations are indispensable for understanding the electronic structure, reactivity, and energetic landscapes of uracil and its various tautomeric forms. These methods provide a detailed atomic-level view of molecular properties that are difficult to obtain experimentally.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, MP2, coupled cluster methods), are widely used to study the electronic structure and reactivity of uracil. These calculations can determine optimized structures, dipole moments, total energies, charge transfer, and other electronic properties of uracil in both gas phase and solution semanticscholar.orgresearchgate.net. For instance, studies show that uracil exhibits higher polarity, stability, and band gap in water compared to the gas phase semanticscholar.orgresearchgate.net. The bond lengths of uracil can also change slightly in solution, particularly for bonds involving highly electronegative oxygen atoms, due to hydrogen bonding with water semanticscholar.org.

Theoretical studies also delve into the reactivity of uracil derivatives. For example, molecular electrostatic potential (MEP) surfaces are used to visualize the reactive behavior of molecules, indicating regions susceptible to electrophilic or nucleophilic attack dergipark.org.tr. Calculations have shown that the N1 atom of uracil is typically more easily alkylated than the N3 atom dergipark.org.tr. Furthermore, quantum-based methods are employed to model the interaction of uracil with other molecules, such as in the flavin-dependent enzyme RutA, where they characterize how ligands like uracil are accommodated within the protein to favor reaction pathways chemrxiv.org.

The study of uracil's reaction products with radicals, such as the ·OH radical, also benefits from quantum chemical calculations. Methods like CASPT2//CASSCF theory have been used to assign transient absorption UV-Vis spectra of ·OH addition adducts of uracil, identifying the specific adducts responsible for observed absorption bands aip.org.

Uracil can exist in several tautomeric forms, which are interconvertible isomers differing by the relocation of a hydrogen atom and a shift in bond positions rsc.org. The most stable tautomeric form of neutral uracil is the dioxo-form (1H,3H-pyrimidine-2,4-dione), also known as U13 rsc.orgmdpi.com. Quantum chemical calculations consistently predict this form to be the most stable rsc.orgmdpi.com. For example, studies at the 6-31G** SCF level, including correlation and zero-point energy effects, predict the dioxo-form to be significantly more stable than the 2-hydroxy-4-oxo and 2-oxo-4-hydroxy forms, by 46 and 52 kJ mol⁻¹, respectively rsc.org.

However, the energetic landscape of uracil tautomerism can be complex, especially in different environments or when interacting with other molecules. While the diketo form (U13) dominates in vacuo, calculations considering the effect of ions or solvation can reveal the coexistence of other tautomers. For instance, in the presence of a deprotonated carboxylic group and a Na⁺ ion, enolic tautomers of uracil can become more stable than diketo ones, making experimental UV and ¹H NMR data understandable nih.gov. In dimethyl sulfoxide (B87167) (DMSO) solution, quantum chemical calculations using the CPCM solvation model suggest a coexistence of diketo and enolic tautomers in a ratio of 53%:47% nih.gov.

The energy barriers for intramolecular proton transfers between uracil tautomers are typically high in the gas phase (110–180 kJ mol⁻¹), but they can decrease significantly in the presence of water molecules mdpi.com. The interconversion of tautomers can also be influenced by illumination and temperature changes researchgate.net. The precise calculation of tautomer ratios in solution is crucial in fields like computer-aided drug discovery, as tautomerism can alter a molecule's polarity, hydrogen bonding patterns, and reactivity rsc.org.

Computational Approaches to Enzyme-Uracil Interactions

Computational methods play a pivotal role in understanding the intricate interactions between uracil and enzymes, particularly those involved in DNA repair pathways. These approaches shed light on recognition mechanisms, binding affinities, and catalytic processes.

A prime example is Uracil-DNA Glycosylase (UDG), a crucial enzyme in the base excision repair (BER) pathway that removes uracil from damaged DNA nih.govnih.gov. Uracil can appear in DNA due to cytosine deamination or misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis nih.gov. Computational studies employing multiple methods have investigated UDG's stability, charge distribution, and electrostatic binding forces with DNA nih.govresearchgate.net.

These studies reveal that the entire UDG binding interface, not just the active site pocket, contributes to the attractive binding force with the uracil base in damaged DNA nih.govresearchgate.net. UDG is known to scan the DNA backbone for uracil bases, then use its "pocket" to bind closely to the uracil, and finally catalyze the hydrolysis of the N-glycosylic bond nih.gov. Computational docking, often combined with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS), helps to create 3D models of protein-DNA interactions and identify solvent-exposed protein surfaces that interact with DNA oup.com. For UNG, computational docking identified DNA-binding surfaces outside the active site that are not evident in crystallographic structures, suggesting their role in local uracil search or binding the abasic DNA product oup.com.

Quantum-based modeling has also been applied to enzyme-uracil interactions, such as the complex of the flavin-dependent enzyme RutA with uracil and molecular oxygen. These methods are essential for characterizing the structure of reactants in the enzyme active site and understanding the chain of chemical reactions chemrxiv.org.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) with respect to another (receptor) when they form a stable complex. This method is widely applied in medicinal research to study how different molecular structures, such as drugs, enzymes, or proteins, best fit together, and to predict their binding affinities envirobiotechjournals.comresearchgate.net. The process typically involves building a receptor's three-dimensional structure, identifying its active site, and then selecting and preparing the ligand envirobiotechjournals.com. Scoring functions are employed to delineate correct binding poses and estimate binding affinity envirobiotechjournals.comnih.gov.

Recent studies have utilized molecular docking to investigate the interactions of uracil and its derivatives with various biological targets. For instance, novel uracil-azole hybrid compounds have been designed and synthesized, with computational studies including molecular docking, molecular dynamic simulation, and density functional theory (DFT) used to evaluate their cytotoxic activity nih.govresearchgate.net. One such compound, 4j, demonstrated significant inhibitory activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values of 16.18 ± 1.02 µM and 7.56 ± 5.28 µM, respectively nih.govresearchgate.net. Docking analysis revealed that compound 4j binds effectively to the active site of the Epidermal Growth Factor Receptor (EGFR) protein, forming a stable complex nih.govresearchgate.net.

Another study explored novel pyrimidine (B1678525) derivatives, including uracil derivatives, for their interaction with the EGFR enzyme (PDB ID: 7JXQ) ekb.eg. Molecular docking studies using the MOE (2015) program indicated that compound 3b exhibited greater activity compared to compound 3a ekb.eg. Furthermore, uracil cellulosic aldehyde derivatives have been investigated, with molecular docking simulations exploring their interactions with various proteins, including Topoisomerase II and HSP90 researchgate.netresearchgate.net. One derivative, MDAU(4), showed potential as an anticancer agent by reducing the expression levels of Wnt signaling cascade genes (β-Catenin, c-Myc, Cyclin D1, and MMP7) in lung cancer cells (A549) researchgate.net.

In the context of DNA interactions, a novel uracil-derived organic molecule, (E)-5-((3-chloro-2-hydroxybenzylidene)amino) pyrimidine-2,4(1H,3H)-dione (3-Cl-5-AAU), was synthesized and its interaction with DNA (PDB ID: 1BNA) was explored computationally dergipark.org.tr. Docking analysis suggested that this molecule acts as a minor groove binder, with encouraging interaction strength through hydrogen bonding dergipark.org.tr.

The prediction of protein-ligand binding affinity has seen advancements with the integration of machine learning and deep learning approaches, which complement traditional molecular docking and molecular dynamics simulations frontiersin.orgoup.com. These methods leverage 3D atomic representations and graph representations of protein-ligand structures to predict interactions and binding affinities, often without requiring co-crystal structures frontiersin.org.

Table 1: Select Molecular Docking and Binding Affinity Findings for Uracil Derivatives

Compound/DerivativeTarget(s)Cell Line (if applicable)IC50 Value (µM)Key Binding Site/InteractionSource(s)
Compound 4jEGFRMCF-716.18 ± 1.02EGFR active site nih.govresearchgate.net
Compound 4jEGFRHEPG-27.56 ± 5.28EGFR active site nih.govresearchgate.net
Compound 3bEGFRN/AMore active than 3aEGFR (PDB ID: 7JXQ) ekb.eg
MDAU(4)Topoisomerase II, HSP90, Wnt signaling pathwayA549, Caco2Anti-proliferative activityVarious proteins researchgate.netresearchgate.net
3-Cl-5-AAUDNAN/AN/AMinor groove binding dergipark.org.tr

Simulations of Base Flipping Mechanisms

Base flipping is a crucial biophysical event in nucleic acids, particularly significant in DNA repair processes where enzymes like Uracil DNA Glycosylase (UDG) recognize and excise damaged or non-native bases, such as uracil, from the DNA helix oup.commpg.denih.govnih.govfrontiersin.org. This mechanism involves the extrusion of a nucleotide from the DNA double helix into an extrahelical state, making the base accessible to the enzyme's active site oup.commpg.denih.govfrontiersin.org.

Computational methods, especially molecular dynamics (MD) simulations and enhanced sampling techniques like metadynamics, have been extensively used to investigate the atomistic details and energetics of base flipping nih.govin2p3.frnih.govacs.org. These simulations have explored both spontaneous base flipping in naked DNA and enzyme-assisted flipping mpg.denih.gov. Experimental evidence suggests that base flipping can occur spontaneously in solution on a millisecond timescale, as observed through NMR studies mpg.de.

Two primary pathways for base flipping have been identified: through the major groove or the minor groove of the DNA double strand oup.commpg.deacs.org. While some studies suggest that the major groove path is more favored for larger purine (B94841) bases, damaged DNA nucleotides like uracil in U·G and thymine (B56734) in T·G mispairs exhibit considerably lower flipping barriers compared to their canonical counterparts, which facilitates rapid lesion localization by repair proteins oup.com.

Molecular dynamics simulations have provided quantitative data on the energy barriers associated with uracil base flipping. For instance, in studies of uracil base flipping in dsDNA containing cyclobutane (B1203170) pyrimidine dimers (CPD) and their photo-repaired form (CPDb), specific energy barrier values have been calculated for both major and minor groove pathways in2p3.fr.

Table 2: Energy Barriers for Uracil Base Flipping in dsDNA

DNA LesionFlipping PathwayEnergy Barrier (kcal/mol)Source
CPDMajor Groove6.9 in2p3.fr
CPDMinor Groove13.0 in2p3.fr
CPDbMajor Groove7.8 in2p3.fr
CPDbMinor Groove10.0 in2p3.fr

Simulations have also revealed complex structural changes during base flipping. For example, in simulations of uracil-containing dsDNA, the occurrence of "register-shifted structures" has been reported acs.org. In these structures, upon uracil flipping, a vicinal 3′ thymine can hydrogen bond with the adenine (B156593) across from the uracil, instead of its complementary base acs.org. This register shift can be persistent and sterically hinder the re-entry of uracil into the helix stack, potentially prolonging the exposure of the lesion and facilitating enzymatic recognition and repair acs.org.

Uracil in Astrobiology and Prebiotic Chemistry Research

Abiotic Synthesis of Uracil

The non-biological, or abiotic, synthesis of uracil from simple precursor molecules is a cornerstone of theories suggesting an extraterrestrial origin for the components of life. Laboratory experiments simulating conditions in space have successfully demonstrated various pathways for its formation.

Scientists have identified several plausible precursor molecules and reaction pathways for the abiotic synthesis of uracil. Theoretical and experimental studies show that uracil can be formed from simple molecules believed to be present in prebiotic environments.

Pyrimidine-based Synthesis: One prominent pathway involves the ultraviolet (UV) irradiation of pyrimidine (B1678525), a simpler aromatic heterocyclic compound, in water (H₂O) ice. semanticscholar.orgnasa.govnih.gov Experiments simulating interstellar and cometary conditions have shown that irradiating H₂O:pyrimidine ice mixtures with UV photons leads to the formation of uracil and its precursor, 4(3H)-pyrimidone. nasa.govnih.govnih.gov The primary effect of the UV photons is the breakdown of H₂O molecules, which then facilitates the oxidation of pyrimidine to form uracil. nasa.govnih.gov

Urea-based Synthesis: Another proposed route involves the reaction of cyanoacetaldehyde with urea (B33335). scilit.com In concentrated urea solutions, such as those that might have existed in evaporating lagoons on early Earth, cyanoacetaldehyde can react to form cytosine in significant yields, which can then be hydrolyzed to form uracil. scilit.com Urea itself has been identified in meteorites and is believed to be synthesized in interstellar ices, lending support to its role as a key precursor. nasa.govnih.gov

HCN-derived Pathways: Hydrogen cyanide (HCN) is considered a critical starting material in many prebiotic synthesis models. rsc.orgresearchgate.net Theoretical studies have identified precursors derived from HCN, such as 1,2-diaminomaleonitrile (DAMN) and formamide, which can lead to the formation of various nucleobases, including uracil, through complex reaction pathways involving free radicals. rsc.org

Evidence supporting the abiotic synthesis of uracil is not confined to laboratory simulations; it is also found in the analysis of extraterrestrial materials and astronomical observations.

Interstellar and Cometary Ices: The successful synthesis of uracil from the UV irradiation of pyrimidine in H₂O-rich ice mixtures under conditions relevant to interstellar and cometary environments suggests that these cosmic ices are viable locations for its formation. semanticscholar.orgnasa.govnih.gov The process involves the photo-oxidation of pyrimidine within the ice mantle on the surface of cold interstellar grains. nasa.govnih.gov

Meteorites: The detection of uracil in carbonaceous chondrite meteorites provides strong evidence for its extraterrestrial origin. wikipedia.orgwiley.com Uracil has been identified in the Murchison meteorite, with isotopic analysis of its carbon atoms (¹²C/¹³C ratios) confirming that it was formed extraterrestrially and is not a result of terrestrial contamination. wikipedia.orgwikipedia.org More recently, analysis of pristine samples from the near-Earth asteroid (162173) Ryugu, collected by the Hayabusa2 spacecraft, confirmed the presence of uracil. nih.gov This finding, from a sample with no exposure to Earth's biosphere, provides further compelling evidence for its synthesis in space. nih.govwikipedia.org

Stability of Uracil in Extreme Extraterrestrial Conditions

For uracil formed in space to be delivered to a nascent planet and participate in the origin of life, it must be able to withstand the harsh conditions of extraterrestrial environments, including intense radiation.

Ionizing radiation from cosmic rays is a significant destructive force in space. Studies on the radiolytic destruction of uracil help determine its survivability. Experiments using proton beams to simulate cosmic rays have measured the destruction kinetics of uracil in various ice matrices at temperatures relevant to interstellar and Solar System environments (20 K and 150 K). nasa.govresearchgate.netnih.gov

Key findings from these studies include:

Uracil is destroyed much more rapidly when diluted in H₂O or carbon dioxide (CO₂) ice compared to its pure (neat) form. nasa.govresearchgate.netnih.gov This is due to indirect radiolysis, where reactive intermediates formed from the irradiated ice matrix (e.g., O from CO₂) contribute to uracil's destruction. nasa.gov

The rate of destruction is faster in CO₂-dominated ices than in H₂O-dominated ones. nasa.govresearchgate.netnih.gov

Destruction is slightly faster at a higher temperature of 150 K compared to 20 K. nasa.govresearchgate.netnih.gov

Despite these destructive processes, extrapolations from laboratory data suggest that uracil can be preserved in ices for significant astronomical timescales. nasa.govresearchgate.netnih.gov

Extrapolated Half-Lives of Uracil in Various Extraterrestrial Ices
EnvironmentIce CompositionTemperatureEstimated Half-Life (years)Source
Cold Planetary Bodies (e.g., Comets, Pluto)Uracil in H₂O or CO₂ ice20 K - 150 KUp to ~10⁷ nasa.govresearchgate.netnih.gov

These findings highlight that applying destruction rates measured for pure uracil can lead to a significant overestimation of its lifetime in space by over 1000%. nasa.govresearchgate.netnih.gov

Ultraviolet (UV) radiation is another major factor affecting the stability of molecules in space. Experimental studies have shown that uracil is sensitive to UV exposure. acs.org When irradiated with UV light, uracil can undergo chemical changes, leading to the formation of various photoproducts. One significant product identified through Raman microscopy and quantum calculations is the trans-syn cyclobutane (B1203170) dimer of uracil. acs.org The formation of such dimers indicates that while UV light can alter uracil, it does not necessarily lead to the complete fragmentation of the pyrimidine ring. acs.org Other identified photoproducts from the UV irradiation of pyrimidine to form uracil include 4(3H)-pyrimidone. nasa.gov

Implications for Origin of Life Theories (e.g., RNA World Hypothesis)

The research into uracil's abiotic synthesis and stability has profound implications for the RNA World Hypothesis . wikipedia.orgnih.gov This hypothesis posits that life on Earth went through an early stage where self-replicating RNA molecules were the primary entities for storing genetic information and catalyzing biochemical reactions, a role now filled by DNA and proteins, respectively. nih.govbartleby.com

The viability of the RNA World Hypothesis depends on a plausible prebiotic pathway for the formation and accumulation of RNA's building blocks, the ribonucleotides. Uracil is one of the four essential nucleobases in RNA. wikipedia.org The demonstration that uracil can be synthesized abiotically in extraterrestrial environments and survive delivery to the early Earth via meteorites provides a crucial link in this process. nih.govwikipedia.orgwiley.com It supports the scenario that the fundamental components of RNA were available on the prebiotic Earth, setting the stage for the chemical evolution that could lead to the first self-replicating RNA molecules. nih.govbartleby.com The unique chemical properties of uracil, including its ability to pair with any other RNA base, may also help explain the structural flexibility and versatility of RNA that would have been essential in a primitive biological world. lbl.gov

Advanced Analytical Methodologies for Uracil Detection and Quantification in Research

Chromatographic Techniques (e.g., UHPLC-HRMS)

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the quantitative analysis of uracil in complex biological samples. Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) provides exceptional sensitivity, specificity, and speed.

This technique first separates uracil and its related metabolites from other components in a sample matrix using a chromatography column. The separated compounds are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions with high accuracy. This allows for unambiguous identification and precise quantification.

A common approach involves developing and validating a UHPLC-tandem mass spectrometry (MS/MS) method for the simultaneous quantification of uracil and its catabolite, 5,6-dihydrouracil (UH2), in human plasma. nih.gov In such methods, analytes are typically extracted from the plasma, separated on a C18 column, and detected using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This mode offers high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, the transition for uracil can be set to m/z 112.82 → 70.05. nih.govresearchgate.net The use of an internal standard, such as 5-Bromo-uracil, is crucial for correcting variations in sample processing and instrument response. nih.govresearchgate.net These methods are characterized by their excellent linearity over a defined concentration range and short analysis times, often under five minutes per sample. nih.gov

The high sensitivity of LC-MS/MS is essential, as uracil is often present at very low levels in cellular DNA. worldscientific.com This makes the technique suitable for routine quantitative determination in research and clinical practice. nih.gov

Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Uracil Quantification nih.govresearchgate.net
ParameterFinding
Analytes Quantified Uracil (U), 5,6-Dihydrouracil (UH2)
Internal Standard 5-Bromo-uracil (UBr)
Linearity Range 0.625–160.0 ng/mL
Correlation Coefficient (r²) > 0.9999
Intra-batch Precision ≤ 7.3%
Inter-batch Precision ≤ 8.6%
Total Run Time 4.5 minutes per injection

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, UV-Vis, Fourier-Transform Infrared, X-ray Photoelectron Spectroscopy)

Spectroscopic techniques are indispensable tools for both the structural elucidation and quantification of uracil. imgroupofresearchers.com These methods rely on the interaction of electromagnetic radiation with the molecule to generate a characteristic spectrum. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful method for obtaining detailed information about the molecular structure and chemical environment of uracil and its derivatives. mdpi.com It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. fiveable.me By analyzing the chemical shifts, coupling constants, and signal intensities in an NMR spectrum, researchers can confirm the identity of uracil and study its interactions with other molecules.

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a molecule. imgroupofresearchers.com Uracil contains chromophores that absorb UV light in the 200–400 nm range, leading to electronic transitions. imgroupofresearchers.com According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis a simple, rapid, and cost-effective method for routine quantification of uracil in solution. imgroupofresearchers.comlabmanager.com For example, the maximum absorption of 5-hydroxymethyluracil, a uracil derivative, has been experimentally observed at 275 nm in a DMSO solvent. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. fiveable.me The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups (e.g., C=O, N-H). mdpi.comnih.gov This makes it a valuable tool for identifying uracil and studying changes in its chemical structure. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to investigate the electronic states and elemental composition of a sample. nih.gov By irradiating the sample with X-rays, it measures the kinetic energy of emitted electrons. This provides information on the elements present, their chemical states, and their bonding environments, making it a useful tool for characterizing uracil in solid-state or surface-bound forms.

Table 2: Overview of Spectroscopic Methods for Uracil Analysis
TechniquePrinciplePrimary Application for Uracil
NMR Measures the resonance of atomic nuclei in a magnetic field.Detailed structural elucidation and confirmation. mdpi.com
UV-Vis Measures absorption of UV/visible light due to electronic transitions. imgroupofresearchers.comRoutine quantification in solution. labmanager.com
FTIR Measures absorption of infrared radiation causing molecular vibrations. fiveable.meIdentification of functional groups and structural confirmation. mdpi.com
XPS Measures kinetic energy of electrons ejected by X-ray irradiation. nih.govAnalysis of elemental composition and chemical states. nih.gov

Enzymatic Assays for Uracil-Related Activity

Enzymatic assays are designed to measure the activity of specific enzymes that interact with or modify uracil. These assays are critical for studying DNA repair mechanisms and pyrimidine (B1678525) metabolism.

One of the most studied enzymes is Uracil-DNA Glycosylase (UDG) , which is responsible for recognizing and removing uracil from DNA to initiate the base excision repair (BER) pathway. nih.govnih.gov The abnormal expression of UDG is linked to various human diseases. acs.org Numerous assays have been developed to sensitively detect UDG activity. A common strategy involves using a DNA probe containing a uracil base. acs.org In the presence of active UDG, the uracil is excised, creating an apurinic/apyrimidinic (AP) site. acs.org This site can then be cleaved by an endonuclease, triggering a signal. acs.org Advanced methods have employed strategies like rolling circle amplification (RCA) to amplify the signal, achieving detection limits as low as 1.7 × 10⁻⁵ U/mL. acs.org These highly sensitive assays are vital for studying fundamental biochemical processes and for potential diagnostic applications. acs.orgacs.org

Another example is the assay for uracil/thymine (B56734) dehydrogenase , an oxidoreductase involved in the oxidative degradation pathway of pyrimidines in some microorganisms. creative-enzymes.com The activity of this enzyme can be measured using spectrophotometric assays that monitor the change in absorbance of an electron acceptor, such as 2,6-dichlorophenolindophenol, as it is reduced during the oxidation of uracil to barbiturate. creative-enzymes.com Such assays are fundamental for characterizing the enzyme and understanding its role in metabolic pathways. creative-enzymes.com

Table 3: Examples of Enzymatic Assays for Uracil-Related Activity
EnzymeAssay PrincipleDetection MethodSignificance
Uracil-DNA Glycosylase (UDG) Measures the excision of uracil from a DNA probe, creating an AP site that triggers a signaling cascade. acs.orgFluorescence (e.g., via rolling circle amplification). acs.orgStudying DNA repair, screening for enzyme inhibitors. acs.org
Uracil/Thymine Dehydrogenase Measures the reduction of an electron acceptor coupled to the oxidation of uracil. creative-enzymes.comSpectrophotometry (change in absorbance). creative-enzymes.comCharacterizing pyrimidine degradation pathways. creative-enzymes.com

Future Directions in Uracil Research

Elucidating Novel Biological Functions of Uracil Beyond Canonical Roles

While uracil's primary association is with RNA, its presence and metabolism in other biological contexts, particularly DNA, are areas of intense investigation. The transient or aberrant incorporation of uracil into DNA, often stemming from cytosine deamination, necessitates robust DNA repair mechanisms involving enzymes like uracil DNA glycosylases mdpi.comresearchgate.net. This highlights a crucial, non-canonical role for uracil in DNA integrity and repair pathways, indicating its involvement in maintaining genomic stability.

Beyond its direct nucleic acid roles, uracil exhibits diverse biological activities through its derivatives. Uracil derivatives are recognized as "privileged structures" in drug discovery due to their broad spectrum of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties researchgate.netnih.govresearchtrends.net. For instance, their antiviral potential often involves inhibiting key steps in viral replication pathways, demonstrating efficacy against viruses such as HIV, hepatitis B and C, and herpes viruses nih.govresearchtrends.net. Furthermore, some uracil derivatives have been identified as potential epigenetic marks, suggesting a role in gene regulation beyond the direct genetic code researchtrends.net. Uracil itself has been found to act as an allosteric regulator and coenzyme in both human and plant biological systems, indicating a broader metabolic and regulatory function fishersci.ca. The exploration of "unnatural nucleobase pairs (UBP-XNAs)" that can mimic the function of canonical base pairs also represents a frontier in synthetic biology, potentially expanding the information content encoded in living organisms portlandpress.com.

Development of Advanced Uracil-Based Research Tools and Methodologies

The unique chemical properties of uracil have facilitated the development of innovative tools and methodologies critical for molecular biology and biotechnology. Uracil-based excision cloning (USER cloning) stands out as a significant advancement, offering a ligase-free method for DNA cloning that leverages uracil residues incorporated into primers and the activity of uracil DNA glycosylase labster.comnih.gov. This technique simplifies the cloning of PCR fragments, enabling high-fidelity and efficient manipulation of DNA nih.gov.

Further methodological advancements include the development of sophisticated techniques for detecting genomic uracil patterns and performing genome-wide uracil mapping mdpi.com. These methods are crucial for understanding the precise location and biological significance of uracil in DNA, particularly in contexts of DNA damage, repair, and epigenetic modifications mdpi.com. Researchers are also focused on the synthesis of novel uracil nucleoside analogs with improved pharmacokinetic and pharmacodynamic profiles, aiming to enhance their therapeutic potential ontosight.ai. Uracil derivatives serve as versatile building blocks for the synthesis of modified nucleic acids, which are invaluable in various molecular biology research and diagnostic applications ontosight.ai. Moreover, quantitative structure-activity relationship (QSAR) studies are increasingly employed to analyze uracil-based compounds, guiding the rational design of new inhibitors, such as histone deacetylase inhibitors, by correlating their chemical structure with biological activity researchgate.net.

Integration of Multi-Omics Data for System-Level Understanding of Uracil Biology

A holistic understanding of uracil's roles in biological systems necessitates the integration of multi-omics data. Multi-omics approaches combine data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive and nuanced view of complex molecular interactions and regulatory mechanisms bioscipublisher.commdpi.comnih.govoup.com. While direct studies specifically integrating uracil-focused multi-omics data are emerging, the principles of this integrative biology are highly applicable to understanding the broader impact of uracil.

Compound Name and PubChem CID Table

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.